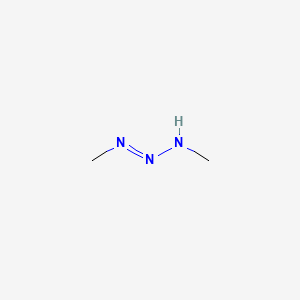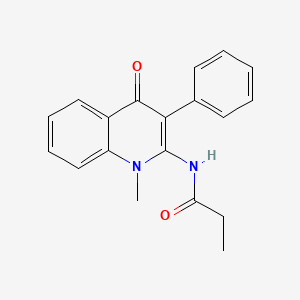
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide typically involves the reaction of 2-quinolinone derivatives with propanoic acid derivatives. One common method includes the chemo-selective reaction of heterocyclic amides with acrylic acid derivatives, followed by the formation of N-substituted propanamides via azide and dicyclohexyl carbodiimide coupling methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrazide formation, and subsequent amide coupling reactions .
化学反应分析
Types of Reactions
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
科学研究应用
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. The compound’s quinoline core allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides: These compounds share a similar quinoline core and exhibit comparable biological activities.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
Dihydroquinoline derivatives: Reduced forms of quinoline with different reactivity and applications.
Uniqueness
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties.
属性
CAS 编号 |
896855-96-2 |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-16(22)20-19-17(13-9-5-4-6-10-13)18(23)14-11-7-8-12-15(14)21(19)2/h4-12H,3H2,1-2H3,(H,20,22) |
InChI 键 |
WYPVXZHHKZQXEI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CC=C3 |
溶解度 |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)
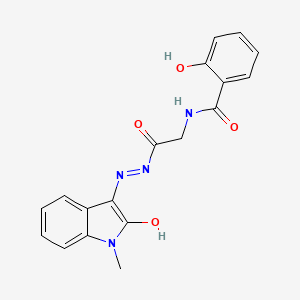
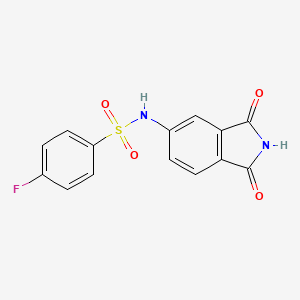
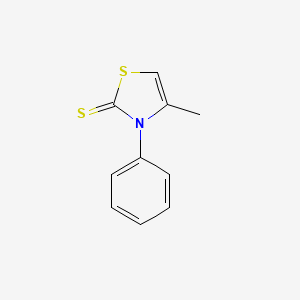
methyl}phenol](/img/structure/B14160020.png)

amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)

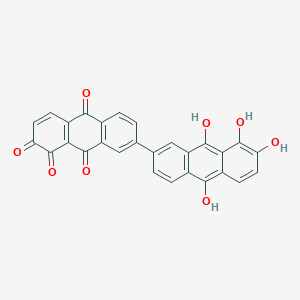


![2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B14160058.png)
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)
